4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
Description
4-(7-Ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran-2-yl substituent at the 4-position of the chromen-2-one core and methyl groups at the 7- and 8-positions. Coumarins are renowned for their diverse pharmacological profiles, including antioxidant, anti-inflammatory, and antitumor effects, making this compound a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEUAWMPIIRBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran and chromenone precursors. One common method involves the nucleophilic substitution reaction followed by cyclization. For instance, 1-(7-ethoxy-1-benzofuran-2-yl) ethanone can be synthesized and then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzofuran and chromenone derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown significant biological activity, including antimicrobial and anticancer properties. .
Medicine: Due to its anticancer activity, it is being explored as a potential therapeutic agent.
Mechanism of Action
The mechanism by which 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one exerts its effects involves several molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase pathways, particularly Caspase 3/7 . This leads to the cleavage of key cellular proteins and ultimately cell death. The compound may also interact with DNA and other cellular components, disrupting normal cellular functions and promoting apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the coumarin core and the nature of fused/attached rings. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound likely increases electron density on the benzofuran ring compared to trifluoromethyl or halogen substituents (e.g., compound TF in ), which may reduce reactivity .
- Hybrid Systems : The benzofuran moiety provides rigidity and planar geometry, contrasting with triazole-thiophene hybrids (), which introduce conformational flexibility and sulfur-mediated interactions .
Activity Trends :
- Hydroxyl groups (e.g., Compound 5, 7) correlate with higher antiadipogenic activity, while bulkier substituents (e.g., butoxy in TC) may trade bioavailability for stability .
- The absence of polar groups in the target compound’s benzofuran ring may limit water solubility but improve blood-brain barrier penetration.
Comparison with Analogues :
- TC and TF () : Use iodination and Suzuki coupling for aryl introduction, requiring Pd catalysts .
- Triazole Derivatives () : Click chemistry (azide-alkyne cycloaddition) for triazole ring formation .
Physical and Electronic Properties
Insights :
- Triazole-thiophene hybrids exhibit superior electronic properties for material science applications .
Theoretical and Computational Studies
- DFT Analysis : Triazole-containing coumarins () show Mulliken charges indicating sulfur and nitrogen atoms as reactive sites, whereas the target compound’s benzofuran oxygen may act as a hydrogen-bond acceptor .
- Molecular Docking : Analogues with diaryl substituents () demonstrate strong binding to HIV-1 protease, suggesting the target compound’s benzofuran could mimic aryl interactions in enzyme pockets .
Biological Activity
The compound 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a member of the chromone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one includes a chromone backbone with specific substitutions that enhance its solubility and biological activity. The ethoxy group at position 4 and the dimethyl groups at positions 7 and 8 are critical for its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of chromones, including this compound, can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression and metastasis. For instance, a related study demonstrated that certain chromene derivatives had low micromolar inhibitory concentrations against these isoforms, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : Chromone derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various in vitro models, indicating a potential therapeutic application in inflammatory diseases.
- Antioxidant Properties : The presence of benzofuran moieties contributes to the antioxidant capacity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
The biological activity of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be attributed to its ability to interact with specific biological targets:
- Inhibition of Carbonic Anhydrases : The compound's structure allows it to bind effectively to the active site of CAs IX and XII, inhibiting their activity and thereby affecting tumor growth dynamics .
- Antioxidant Mechanism : The antioxidant activity is likely due to the ability of the compound to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological effects of compounds related to 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one:
- In Vitro Studies : In a study evaluating various chromone derivatives for anticancer properties, compounds structurally similar to this one exhibited significant cytotoxicity against liver carcinoma cell lines (HEPG2) with IC50 values ranging from 2.70 µM to 17.4 µM .
- Selectivity Assessment : A comparative analysis highlighted that while many derivatives showed activity against CAs IX and XII, they lacked efficacy against other isoforms (I and II), underscoring their selectivity and potential as targeted therapies .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
